molecular formula C20H21N3O3S B14085272 N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide

N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide

Cat. No.: B14085272
M. Wt: 383.5 g/mol
InChI Key: JOUZJDRBMFYYNL-UHFFFAOYSA-N
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Description

N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the sulfonamide group, and the attachment of the ethyl and methoxyphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. The reaction conditions often involve elevated temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor for specific enzymes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide include other sulfonamides and pyridine derivatives. These compounds may share similar structural features but differ in their substituents and overall properties.

Uniqueness

What sets N-Ethyl-6-[(4-methoxyphenyl)amino]-N-phenyl-3-pyridinesulfonamide apart is its specific combination of functional groups and substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-ethyl-6-(4-methoxyanilino)-N-phenylpyridine-3-sulfonamide

InChI

InChI=1S/C20H21N3O3S/c1-3-23(17-7-5-4-6-8-17)27(24,25)19-13-14-20(21-15-19)22-16-9-11-18(26-2)12-10-16/h4-15H,3H2,1-2H3,(H,21,22)

InChI Key

JOUZJDRBMFYYNL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)NC3=CC=C(C=C3)OC

Origin of Product

United States

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